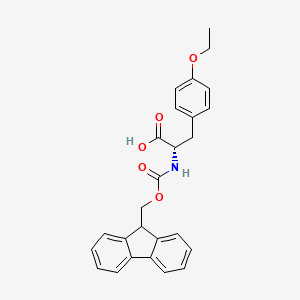

Fmoc-O-ethyl-L-tyrosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUVROJKPSLLU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673993 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119894-20-1 | |

| Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-O-ethyl-L-tyrosine for Researchers, Scientists, and Drug Development Professionals

Fmoc-O-ethyl-L-tyrosine is a synthetically modified amino acid derivative that serves as a crucial building block in peptide chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and technical data.

Core Concepts and Physicochemical Properties

This compound is a derivative of the amino acid L-tyrosine, featuring two key modifications: a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an ethyl ether linkage on the phenolic side chain. The Fmoc group is a base-labile protecting group that is fundamental to solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain. The O-ethyl group provides a stable, permanent modification to the tyrosine side chain, enhancing its lipophilicity and altering its electronic properties compared to native tyrosine. This modification can be strategically employed in peptide-based drug design to improve metabolic stability, receptor binding affinity, and pharmacokinetic profiles.[1]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 119894-20-1 | [1][2][3] |

| Molecular Formula | C₂₆H₂₅NO₅ | [1][2][3] |

| Molecular Weight | 431.47 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 140 - 144 °C | [1] |

| Purity | ≥98% (HPLC) | [1][2] |

| Optical Rotation | [α]²⁰/D = -28 ± 1° (c=1 in DMF) | [1] |

| Storage | Room temperature | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from L-tyrosine. The following is a representative protocol adapted from general synthetic procedures for similar derivatives.[4]

Experimental Protocol: Synthesis

Step 1: Esterification of L-tyrosine

-

Suspend L-tyrosine in an appropriate alcohol (e.g., ethanol) and cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the suspension with stirring until the L-tyrosine is completely dissolved.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain the L-tyrosine ethyl ester hydrochloride.

Step 2: O-Ethylation of L-tyrosine ethyl ester

-

Dissolve the L-tyrosine ethyl ester hydrochloride in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate, to the solution.

-

Add ethyl iodide or a similar ethylating agent and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup to extract the O-ethyl-L-tyrosine ethyl ester.

Step 3: Hydrolysis of the ester

-

Dissolve the O-ethyl-L-tyrosine ethyl ester in a mixture of an organic solvent (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of 5-6 to precipitate the O-ethyl-L-tyrosine.

-

Filter and dry the solid product.

Step 4: Fmoc-protection of O-ethyl-L-tyrosine

-

Dissolve O-ethyl-L-tyrosine in an aqueous solution of a mild base like sodium bicarbonate.

-

Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a solvent such as dioxane.

-

Stir the reaction mixture at room temperature overnight.

-

Perform an aqueous workup and acidify the aqueous layer to precipitate the this compound.

-

Filter, wash with water, and dry the final product.

Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The ethyl ether on the side chain is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final peptide cleavage.

Experimental Protocol: SPPS Cycle

The following is a general protocol for the incorporation of this compound into a peptide chain on a solid support.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (4 equivalents), a coupling reagent such as HBTU (3.95 equivalents), and an activation base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

-

Pre-activate the mixture by letting it stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, the coupling step can be repeated.

4. Washing:

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

This cycle of deprotection and coupling is repeated to elongate the peptide chain.

A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Role in Drug Discovery and Signaling Pathways

The incorporation of O-ethyl-L-tyrosine in place of natural tyrosine can significantly impact the biological activity of a peptide. This modification can influence peptide conformation, receptor binding, and resistance to enzymatic degradation. While specific signaling pathways directly modulated by peptides containing this compound are context-dependent and proprietary in many drug discovery programs, the foundational role of tyrosine phosphorylation in cell signaling provides a basis for its application.

Tyrosine kinases are critical components of numerous signaling pathways that regulate cell growth, differentiation, and survival. The hydroxyl group of tyrosine is the site of phosphorylation by these kinases. By replacing this hydroxyl group with an ethyl ether, peptides containing O-ethyl-L-tyrosine can act as antagonists or modulators of these pathways by preventing phosphorylation.

Illustrative tyrosine kinase signaling pathway.

Analytical Characterization

The purity and identity of this compound and peptides containing this modified amino acid are typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HPLC: Reversed-phase HPLC is used to assess the purity of the compound. A typical method would involve a C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid. The retention time will be longer than that of Fmoc-L-tyrosine due to the increased hydrophobicity from the ethyl group.

-

NMR: ¹H NMR spectroscopy is used to confirm the structure. Key expected signals include the aromatic protons of the fluorenyl and tyrosine rings, the characteristic protons of the Fmoc group, the α- and β-protons of the amino acid backbone, and the triplet and quartet signals corresponding to the ethyl group.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers. Its unique properties allow for the synthesis of modified peptides with potentially enhanced therapeutic characteristics. The detailed protocols and data presented in this guide provide a foundation for the successful application of this compound in research and development.

References

An In-depth Technical Guide to the Chemical Properties of Fmoc-O-ethyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-ethyl-L-tyrosine is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). As a derivative of the naturally occurring amino acid L-tyrosine, it features two key modifications: the fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an ethyl ether linkage on the phenolic side chain. This strategic protection scheme offers enhanced solubility and stability, making it a valuable reagent for the synthesis of complex peptides and peptidomimetics for therapeutic and research applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine |

| Synonyms | Fmoc-L-Tyr(Et)-OH, Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid |

| CAS Number | 119894-20-1 |

| Molecular Formula | C₂₆H₂₅NO₅ |

| Molecular Weight | 431.47 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 140 - 144 °C |

| Optical Rotation | [α]²⁰/D = -28 ± 1° (c=1 in DMF) |

| Purity | ≥ 98% (HPLC) |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the verification of the identity and purity of this compound. The following are characteristic spectroscopic data for the compound.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Fmoc group | 7.20 - 7.80 | m |

| Tyrosine aromatic | 6.80 - 7.20 | m |

| NH | ~7.0 | d |

| α-CH | 4.30 - 4.60 | m |

| Fmoc-CH, CH₂ | 4.10 - 4.30 | m |

| O-CH₂ (ethyl) | ~4.00 | q |

| β-CH₂ | 2.90 - 3.20 | m |

| CH₃ (ethyl) | ~1.40 | t |

Table 2: Predicted ¹H NMR Spectral Data for this compound

¹³C NMR Spectroscopy

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not widely published. The following table provides predicted chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxyl) | ~175 |

| C=O (Fmoc) | ~156 |

| Aromatic (Fmoc & Tyr) | 115 - 160 |

| O-CH₂ (ethyl) | ~63 |

| α-CH | ~55 |

| Fmoc-CH | ~47 |

| β-CH₂ | ~37 |

| CH₃ (ethyl) | ~15 |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300-2500 | Broad |

| N-H (Amide) | ~3300 | Medium |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Carboxylic acid, Urethane) | 1750-1680 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium-Strong |

| N-H (bend) | 1550-1500 | Medium |

| C-O (Ether, Carboxylic acid) | 1300-1000 | Strong |

Table 4: Characteristic FT-IR Absorption Bands for this compound

Solubility

The ethyl ether on the tyrosine side chain enhances the solubility of this compound in common organic solvents used in peptide synthesis compared to its unprotected counterpart.[2]

| Solvent | Solubility |

| N,N-Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Dichloromethane (DCM) | Sparingly soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol (MeOH) | Soluble |

| Water | Insoluble |

Table 5: General Solubility Profile of this compound Qualitative solubility is provided. Quantitative data is not readily available and may vary with purity and temperature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of O-ethyl-L-tyrosine with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions.

Materials:

-

O-ethyl-L-tyrosine

-

Fmoc-OSu (1.05 equivalents)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve O-ethyl-L-tyrosine in a mixture of dioxane (or acetone) and a 10% aqueous solution of sodium carbonate. The base is added to deprotonate the amino group, facilitating the reaction.[3]

-

Fmoc Protection: Cool the solution to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu in dioxane or acetone to the stirred amino acid solution.

-

Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and continue stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The this compound product will precipitate as a white solid.

-

Extraction: Extract the precipitated product into ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

Caption: General workflow for the synthesis of this compound.

Purification of this compound

The crude product can be purified by recrystallization to obtain high-purity material suitable for peptide synthesis.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane or Heptane

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane or heptane to the hot solution until it becomes slightly cloudy.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.

Caption: General workflow for the purification of this compound.

Stability and Reactivity

The Fmoc protecting group is labile to basic conditions, typically being removed by treatment with a 20% solution of piperidine in DMF during SPPS.[4] The ethyl ether protecting group on the tyrosine side chain is stable to the basic conditions of Fmoc deprotection and the acidic conditions of standard coupling reactions. However, it can be cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) cocktails containing scavengers, which are used for the final cleavage of the peptide from the resin.

Applications in Peptide Synthesis

This compound is a key building block in Fmoc-based solid-phase peptide synthesis.[5] The ethyl ether protection of the phenolic hydroxyl group prevents side reactions, such as O-acylation, during peptide chain elongation.[6] Its enhanced solubility also facilitates efficient coupling reactions, particularly in the synthesis of hydrophobic or aggregation-prone peptides.

Caption: Incorporation of this compound in a typical SPPS cycle.

Potential Side Reactions

While the ethyl ether is a relatively stable protecting group, potential side reactions can occur during peptide synthesis.

-

Incomplete Deprotection: Incomplete removal of the Fmoc group can lead to deletion sequences in the final peptide.

-

Racemization: Although urethane-based protecting groups like Fmoc generally suppress racemization, it can occur to a small extent during the activation step, especially with certain coupling reagents or prolonged reaction times.[7]

-

Side-chain Alkylation: During the final TFA cleavage, the carbocation generated from the cleavage of other side-chain protecting groups (e.g., tert-butyl) can potentially alkylate the electron-rich aromatic ring of the tyrosine derivative, although the ethyl ether provides some steric hindrance against this. The use of scavengers in the cleavage cocktail is crucial to minimize such side reactions.[8]

Conclusion

This compound is a valuable and versatile derivative for peptide synthesis. Its enhanced solubility and the stability of the ethyl ether protecting group contribute to higher yields and purity of the target peptides. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel peptide-based therapeutics and research tools.

References

Fmoc-L-Tyr(Et)-OH: An In-depth Technical Guide

CAS Number: 119894-20-1

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine, commonly referred to as Fmoc-L-Tyr(Et)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details the physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.

Core Data Presentation

Fmoc-L-Tyr(Et)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydroxyl group of the side chain is protected by an ethyl ether linkage. This dual protection strategy makes it a valuable building block in peptide synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 119894-20-1 | [1][2] |

| Molecular Formula | C26H25NO5 | [1][2] |

| Molecular Weight | 431.49 g/mol | [1][3] |

| Synonyms | O-Ethyl-N-Fmoc-L-tyrosine, Fmoc-O-ethyl-L-tyrosine | [1] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% (HPLC) | |

| Storage Temperature | 2-8°C |

Solubility Profile

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Soluble |

| Water | Insoluble |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Tyr(Et)-OH is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions. The ethyl group on the tyrosine side chain is a stable protecting group that prevents unwanted side reactions during peptide elongation. This protection is typically removed during the final cleavage of the peptide from the resin support under strongly acidic conditions.

The use of the ethyl protecting group offers an alternative to other common protecting groups for the tyrosine side-chain, such as tert-butyl (tBu). The choice of protecting group can influence the overall synthesis strategy and the final cleavage conditions.

Experimental Protocols

The following are detailed, representative methodologies for the key steps involving Fmoc-L-Tyr(Et)-OH in manual solid-phase peptide synthesis.

Resin Swelling

Objective: To swell the solid support resin to ensure optimal reaction conditions.

Materials:

-

Appropriate resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Place the desired amount of resin in the reaction vessel.

-

Add a sufficient volume of DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes at room temperature with occasional agitation.

-

After swelling, drain the DMF through the filter.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF

Procedure:

-

Add the deprotection solution to the swelled peptide-resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Amino Acid Coupling

Objective: To couple Fmoc-L-Tyr(Et)-OH to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-L-Tyr(Et)-OH (3-5 equivalents relative to resin loading)

-

Coupling agent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (equivalent to the amino acid)

-

Base, e.g., DIPEA (N,N-Diisopropylethylamine) (2 equivalents relative to the coupling agent)

-

DMF

Procedure:

-

In a separate vial, dissolve Fmoc-L-Tyr(Et)-OH and HBTU in a minimal amount of DMF.

-

Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative method (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

In a fume hood, add the cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for SPPS using Fmoc-L-Tyr(Et)-OH

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Tyr(Et)-OH.

Signaling Pathways

Fmoc-L-Tyr(Et)-OH is a synthetic building block and is not directly involved in biological signaling pathways in its protected form. The ethyl group serves as a stable protecting group during synthesis. Once the peptide is synthesized and deprotected, the resulting native tyrosine residue can be a substrate for phosphorylation by tyrosine kinases, which is a critical event in many signal transduction pathways. A generalized representation of a receptor tyrosine kinase (RTK) signaling pathway is provided below for context.

Caption: A simplified model of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Technical Guide: Fmoc-O-ethyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-ethyl-L-tyrosine (Fmoc-L-Tyr(Et)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical properties, a detailed protocol for its incorporation into synthetic peptides, and a visual representation of the experimental workflow. Its primary application lies in the synthesis of peptides, where the O-ethyl group provides a stable, permanent modification to the tyrosine side chain, preventing post-synthetic modifications like phosphorylation and sulfation at that site.

Core Physicochemical Data

Fmoc-O-ethyl-L-tyrosine is a derivative of the natural amino acid L-tyrosine, designed for use in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the O-ethyl ether linkage on the phenolic side chain offers permanent protection and altered hydrophobicity.

| Property | Value | References |

| Molecular Weight | 431.47 g/mol | [1] |

| Alternate Molecular Weights | 431.48 g/mol , 431.49 g/mol | [2][3][4] |

| Molecular Formula | C₂₆H₂₅NO₅ | [1][2][3][4] |

| CAS Number | 119894-20-1 | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 140 - 144 °C | [1] |

| Purity | ≥ 98-99% (HPLC) | [1][3] |

| Optical Rotation | [α]20/D = -28 ± 1° (c=1 in DMF) | [1] |

| Synonyms | Fmoc-L-Tyr(Et)-OH, Fmoc-(S-2-amino-3-(4-ethoxyphenyl)propionic acid | [1][2] |

Experimental Protocol: Incorporation into Peptides via SPPS

The following protocol details the manual incorporation of this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). This process involves a cyclical series of deprotection, activation, and coupling steps.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide or Wang resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Activation Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Fritted peptide synthesis vessel

-

Shaker or agitator

Methodology:

-

Resin Preparation:

-

Place the desired resin (e.g., 0.1 mmol scale) into a fritted synthesis vessel.

-

Swell the resin by washing with DMF for 30-60 minutes with gentle agitation. Drain the solvent.

-

-

Fmoc Deprotection (for a growing peptide chain):

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and byproducts.

-

-

Amino Acid Coupling:

-

In a separate vial, prepare the activated amino acid solution. Dissolve this compound (4 equivalents relative to the resin loading), a coupling reagent like HBTU (3.95 eq.), and an activation base like DIPEA (8 eq.) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours to ensure complete coupling.

-

Optional: Monitor the reaction completion using a qualitative test (e.g., Kaiser or Ninhydrin test). A negative test indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution from the vessel.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

The resin is now ready for the next cycle. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the final resin-bound peptide with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail (e.g., TFA/TIS/H₂O at a 95:2.5:2.5 ratio).

-

Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate, which contains the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the product under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

-

Experimental Workflow Diagram

The following diagram illustrates the cyclical process of incorporating a single Fmoc-protected amino acid, such as this compound, during solid-phase peptide synthesis.

Caption: Standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

A Technical Guide to Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid, a key building block in modern peptide chemistry. Also known as Fmoc-O-ethyl-L-tyrosine, this derivative of the amino acid tyrosine is instrumental in solid-phase peptide synthesis (SPPS) for the creation of custom peptides. This document details its chemical structure, physicochemical properties, and provides a detailed protocol for its incorporation into synthetic peptides. Furthermore, it explores the potential applications of peptides containing O-ethyl-tyrosine in biochemical research, particularly in the study of cellular signaling pathways, drawing parallels with the well-established role of tyrosine phosphorylation.

Chemical Structure and Properties

Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid is an N-terminally protected form of O-ethyl-L-tyrosine. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary, base-labile protecting group for the α-amino group, a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis. The ethyl ether modification on the phenolic hydroxyl group of the tyrosine side chain provides stability and alters the electronic and steric properties of the residue compared to native tyrosine.

The structure consists of three main components:

-

Fmoc Group: A large, hydrophobic protecting group that prevents unwanted reactions at the N-terminus during peptide chain elongation. It is readily cleaved by a secondary amine, typically piperidine.

-

(S)-2-amino-3-propionic acid backbone: The chiral core of the amino acid.

-

4-ethoxyphenyl side chain: The tyrosine side chain with the hydroxyl proton replaced by an ethyl group. This modification prevents phosphorylation at this site and can influence peptide conformation and receptor binding.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Synonyms | This compound, Fmoc-L-Tyr(Et)-OH | [1] |

| CAS Number | 119894-20-1 | [1][2] |

| Molecular Formula | C₂₆H₂₅NO₅ | [1][2] |

| Molecular Weight | 431.47 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 140 - 144 °C | [1] |

| Optical Rotation | [a]²⁰D = -28 ± 1 ° (c=1 in DMF) | [1] |

| Purity | ≥ 99% (Chiral HPLC, HPLC) | [1] |

| Storage | Room Temperature | [1] |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid into a peptide sequence follows the standard cyclical procedure of Fmoc-based SPPS. The following is a detailed protocol for a manual synthesis on a 0.1 mmol scale.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid

-

Other required Fmoc-amino acids

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

-

Activation Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc SPPS.

Caption: General workflow for a single Fmoc SPPS coupling cycle.

Step-by-Step Protocol

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

-

-

Coupling of Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid:

-

Activation Mixture Preparation (HBTU/DIPEA): In a separate vessel, dissolve Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

-

-

Washing: After a complete coupling, drain the coupling solution and wash the resin extensively with DMF (5 times), followed by DCM (3 times) and finally DMF (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/H₂O) to the dry resin and agitate at room temperature for 2-3 hours.[3]

-

Filter to separate the resin and collect the filtrate containing the crude peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

Role in Probing Cellular Signaling Pathways

While direct involvement of O-ethyl-tyrosine in specific signaling pathways is not extensively documented, its structural characteristics make it a valuable tool for studying tyrosine-dependent signaling events. Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including cell growth, differentiation, and metabolism. Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor, initiate signaling cascades upon ligand binding, leading to the autophosphorylation of tyrosine residues within their intracellular domains. These phosphotyrosine residues then serve as docking sites for proteins containing Src Homology 2 (SH2) domains, propagating the signal downstream.

The ethylation of the tyrosine hydroxyl group in Fmoc-(S)-2-amino-3-(4-ethoxyphenyl)propionic acid permanently blocks the site of potential phosphorylation. By incorporating O-ethyl-tyrosine into a peptide sequence at a position that is normally phosphorylated, researchers can investigate the functional importance of that specific phosphorylation event. If the modified peptide fails to elicit a biological response or bind to its target, it provides strong evidence for the essential role of phosphorylation at that site.

The following diagram illustrates a simplified signaling pathway and the potential role of an O-ethyl-tyrosine-containing peptide as an investigative tool.

References

Synthesis of Fmoc-O-ethyl-L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-O-ethyl-L-tyrosine is a crucial derivative of the amino acid L-tyrosine, widely employed in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics and research biochemicals. The permanent ethyl protection of the phenolic hydroxyl group offers distinct advantages in specific synthetic strategies where lability of the side chain is undesirable. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary experimental protocols, comparative data for synthetic routes, and characterization methods. The synthesis is primarily a two-step process involving the O-ethylation of L-tyrosine followed by the N-terminal protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This document serves as a practical resource for researchers and professionals engaged in peptide chemistry and drug development, offering a foundational understanding of the synthesis and characterization of this important building block.

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity. L-tyrosine, with its reactive phenolic hydroxyl group, necessitates side-chain protection to prevent unwanted side reactions during peptide elongation. While acid-labile protecting groups like tert-butyl (tBu) are common, permanently protected derivatives such as this compound are invaluable for specific applications. The ethyl ether linkage is stable to the standard acidic conditions used for peptide cleavage from the resin, making it a "permanent" modification within the peptide sequence. This attribute is particularly useful in the synthesis of peptide libraries, for studying the influence of permanent side-chain modifications on peptide structure and function, and in the development of peptidomimetics.[1]

This guide outlines the synthetic pathway to this compound, providing detailed experimental procedures and expected outcomes.

Synthetic Strategies

The synthesis of this compound is typically accomplished through a two-step synthetic sequence:

-

O-ethylation of L-tyrosine: The phenolic hydroxyl group of L-tyrosine is selectively ethylated.

-

N-Fmoc protection: The amino group of the resulting O-ethyl-L-tyrosine is protected with the Fmoc group.

The selection of reagents and reaction conditions for each step is critical to ensure high yield and purity of the final product.

O-Ethylation of L-Tyrosine

The key challenge in this step is the selective O-alkylation of the phenolic hydroxyl group in the presence of the amino and carboxylic acid functionalities. A common and effective method involves the use of an alkyl halide in a polar aprotic solvent under basic conditions.

N-Fmoc Protection of O-ethyl-L-tyrosine

The introduction of the Fmoc protecting group onto the primary amine of O-ethyl-L-tyrosine can be achieved using standard procedures in peptide chemistry. The most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to its stability and the cleaner reaction profile it provides.[2]

Experimental Protocols

Synthesis of O-ethyl-L-tyrosine

This protocol is adapted from a general method for the O-alkylation of tyrosine.

Materials:

-

L-Tyrosine

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl iodide (CH₃CH₂I)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve L-tyrosine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

-

Add dimethyl sulfoxide (DMSO) to the solution.

-

Heat the reaction mixture to 70-75 °C.

-

Slowly add ethyl iodide (1 equivalent) to the heated solution with vigorous stirring.

-

Maintain the reaction at 70-75 °C for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Adjust the pH of the aqueous solution to the isoelectric point of O-ethyl-L-tyrosine (around pH 5-6) using dilute hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Dry the purified O-ethyl-L-tyrosine under vacuum.

Synthesis of this compound

This protocol is a standard method for the Fmoc protection of an amino acid.

Materials:

-

O-ethyl-L-tyrosine

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Deionized water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve O-ethyl-L-tyrosine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Add the Fmoc-OSu solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Dilute the reaction mixture with deionized water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid to precipitate the product.

-

Extract the precipitated this compound with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Dry the final product under vacuum.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of this compound.

Table 1: Synthesis of O-ethyl-L-tyrosine

| Parameter | Value/Range | Notes |

| Starting Material | L-Tyrosine | |

| Reagents | Sodium hydroxide, Ethyl iodide, DMSO | |

| Reaction Time | 3-4 hours | Monitored by TLC |

| Temperature | 70-75 °C | |

| Reported Yield | 70-85% | Dependent on reaction scale and purification |

| Purity (pre-purification) | >90% |

Table 2: Synthesis of this compound

| Parameter | Value/Range | Notes |

| Starting Material | O-ethyl-L-tyrosine | |

| Fmoc Reagent | Fmoc-OSu | Fmoc-Cl can also be used |

| Solvent System | Dioxane/Water | Acetone/Water is an alternative |

| Base | Sodium carbonate | Sodium bicarbonate can also be used |

| Reaction Time | ~12 hours | Monitored by TLC |

| Reported Yield | 85-95% | |

| Purity (post-purification) | >98% | Typically determined by HPLC |

Table 3: Characterization of this compound

| Technique | Parameter | Expected Result |

| HPLC | Purity | ≥ 98%[3][4] |

| ¹H NMR | Structural Confirmation | Characteristic peaks for Fmoc, ethyl, and tyrosine protons |

| ¹³C NMR | Structural Confirmation | Characteristic peaks for all carbon atoms |

| Mass Spectrometry | Molecular Weight | Expected m/z for [M+H]⁺ or other adducts |

| Melting Point | Physical Property | 140 - 144 °C[4] |

| Optical Rotation | Chiral Purity | [α]²⁰D = -28 ± 1 ° (c=1 in DMF)[4] |

Visualizations

Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Experimental Workflow

References

The Strategic Incorporation of Fmoc-O-ethyl-L-tyrosine in Peptide-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide therapeutics, the modification of amino acid side chains is a cornerstone strategy for enhancing pharmacological properties. Fmoc-O-ethyl-L-tyrosine, a pre-modified building block for solid-phase peptide synthesis (SPPS), offers a direct route to introduce a stable ethyl ether on the tyrosine phenol. This modification is instrumental in drug discovery for several key reasons: it blocks potential sites of phosphorylation, prevents sulfation, and increases local lipophilicity. These changes can lead to peptides with improved metabolic stability, enhanced membrane permeability, and modulated receptor-binding interactions. This guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into drug discovery programs.

Introduction to this compound

This compound, also known as Fmoc-L-Tyr(Et)-OH, is a derivative of the amino acid L-tyrosine used in peptide synthesis.[1] It features two key chemical modifications:

-

Nα-Fmoc Protection: The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This is standard for the most common solid-phase peptide synthesis (SPPS) strategy, allowing for sequential, controlled addition of amino acids to a growing peptide chain.[2]

-

Side-Chain O-ethylation: The hydroxyl group of the tyrosine side chain is protected by an ethyl ether linkage. Unlike many other tyrosine side-chain protecting groups (e.g., tert-butyl), the ethyl group is stable under the final acidic cleavage conditions (e.g., trifluoroacetic acid) and thus remains on the final peptide as a permanent modification.

The primary utility of this building block is to create peptides where the tyrosine hydroxyl group is permanently masked. This modification is a strategic tool to overcome common liabilities of peptide drugs and to fine-tune their biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119894-20-1 | [1] |

| Molecular Formula | C₂₆H₂₅NO₅ | [1][3] |

| Molecular Weight | 431.49 g/mol | [1] |

| Appearance | White to off-white solid | - |

| Purity | Typically ≥98% | [1] |

Core Applications in Drug Discovery

The incorporation of O-ethyl-tyrosine into a peptide sequence can profoundly impact its drug-like properties.

-

Enhanced Metabolic Stability: The phenolic hydroxyl group of tyrosine is a primary site for metabolism, particularly phosphorylation by kinases and sulfation. By capping this group with a stable ethyl ether, the peptide is rendered resistant to these metabolic pathways, which can significantly increase its in vivo half-life.

-

Modulation of Receptor Binding: The tyrosine hydroxyl often acts as a key hydrogen bond donor in peptide-receptor interactions. Replacing it with an ethoxy group removes this capability and introduces a more hydrophobic, sterically larger group. This can alter binding affinity and selectivity for the target receptor, sometimes leading to more potent or selective antagonists or agonists.

-

Increased Lipophilicity: The addition of the ethyl group increases the hydrophobicity of the amino acid side chain. This can improve the peptide's ability to cross cellular membranes and potentially the blood-brain barrier, enhancing bioavailability and enabling access to intracellular targets.[4]

-

Use in Peptide Libraries: this compound is a valuable component for constructing peptide libraries to probe structure-activity relationships (SAR). By comparing the activity of a native peptide with its O-ethylated counterpart, researchers can elucidate the role of the tyrosine hydroxyl in target binding and signaling.

Experimental Protocols

Incorporation of this compound via Fmoc-SPPS

This protocol outlines the standard manual steps for coupling this compound during solid-phase peptide synthesis. The procedure is applicable to most standard resins (e.g., Wang, Rink Amide).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (Fmoc-L-Tyr(Et)-OH)

-

Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Activator Base: e.g., DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing Solvents: Methanol, Diethyl ether

Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Nα-Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of deprotection solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Allow the solution to pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated amino acid mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The ethyl ether side chain is generally not sterically demanding, so standard coupling times are usually sufficient.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates a complete reaction.

-

If the test is positive, the coupling reaction can be extended, or a second coupling can be performed.

-

Once complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

-

Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to the dry resin.

-

Agitate the mixture at room temperature for 2-4 hours. This removes side-chain protecting groups (except the O-ethyl group) and cleaves the peptide from the resin.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and dry under vacuum.

-

Purify the peptide using reverse-phase HPLC.

-

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity Assessment: Guinea Pig Ileum Assay

To determine the functional consequence of O-ethylation, the peptide's biological activity must be quantified. For peptides targeting G-protein coupled receptors (GPCRs), such as opioid or incretin receptors, an isolated tissue assay is a robust method. This protocol is representative for assessing the potency of a µ-opioid receptor agonist.

Methodology:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: The ileum is subjected to electrical field stimulation to induce regular, twitch-like contractions, which are measured isometrically.

-

Drug Application: The test peptide (e.g., a native peptide vs. its [Tyr(Et)]-modified analogue) is added to the organ bath in a cumulative, concentration-dependent manner.

-

Measurement: The inhibition of the electrically-induced twitch contractions is measured. Agonist activity at the µ-opioid receptors on cholinergic neurons inhibits acetylcholine release, thus relaxing the muscle and reducing twitch amplitude.

-

Data Analysis: A concentration-response curve is generated, and the concentration of the peptide that produces a 50% inhibition of the twitch response (IC₅₀) is calculated. A lower IC₅₀ value indicates higher potency.

Quantitative Data Summary

Quantitative data is essential to evaluate the success of synthesis and the impact of the modification. While specific data for every peptide is sequence-dependent, the following tables provide representative values.

Table 2: Representative Coupling Efficiency of Modified Tyrosine Derivatives in SPPS

| Coupling Reagent | Activator Base | Typical Coupling Time | Expected Efficiency (%) |

| HBTU / HOBt | DIPEA | 30 - 60 min | 98 - 99.5 |

| HATU / HOAt | DIPEA | 20 - 45 min | > 99 |

| DIC / HOBt | - | 60 - 120 min | 97 - 99 |

| Note: Data is illustrative, based on values for other modified tyrosine residues like Fmoc-L-Tyr(2-azidoethyl)-OH, and demonstrates the high efficiency expected with standard coupling reagents.[5] |

Table 3: Representative Pharmacokinetic Parameters for O-ethyl-tyrosine Containing Molecules

This data is derived from studies of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET), a PET tracer analogue, and provides insight into the in vivo behavior of the O-ethyl-tyrosine moiety.

| Parameter | Species | Value | Context | Reference |

| Plasma Half-life (t₁/₂β) | Mouse | 94 min | Demonstrates in vivo stability | [6] |

| Brain Uptake | Mouse | >2% ID/g (30-60 min) | Shows blood-brain barrier penetration | [7] |

| Tumor Uptake | Mouse | ~6-7% ID/g (60 min) | High uptake in cancerous tissue | [6][7] |

| Transport Mechanism | Human Cells | System L Amino Acid Transporter | Indicates active transport into cells | [6] |

| Metabolism | Mouse | Unchanged in plasma/tissue | High metabolic stability | [7] |

| ID/g = Injected Dose per gram of tissue. |

Table 4: Hypothetical Biological Activity Comparison

This table illustrates the type of data obtained from a functional assay, comparing a native peptide with its O-ethylated analogue.

| Peptide | Target Receptor | Assay | IC₅₀ (nM) | Interpretation |

| Native Peptide-X | Receptor-Y | Guinea Pig Ileum | 15.2 | Baseline agonist potency |

| [Tyr(Et)]-Peptide-X | Receptor-Y | Guinea Pig Ileum | 8.7 | ~2-fold increase in potency |

Signaling Pathway Context

Peptides modified with O-ethyl-tyrosine often act on cell surface receptors like GPCRs. The modification can alter the binding kinetics and subsequent intracellular signaling cascade.

Caption: A representative GPCR signaling pathway.

Conclusion

This compound is a powerful and straightforward tool for medicinal chemists engaged in peptide-based drug discovery. Its use in SPPS allows for the creation of permanently modified peptides with enhanced metabolic stability and altered biological activity. By blocking a key site of metabolism and modulating receptor interactions, the incorporation of O-ethyl-tyrosine can transform a promising peptide lead into a viable drug candidate with improved pharmacokinetic and pharmacodynamic profiles. The protocols and data presented in this guide serve as a foundational resource for the effective application of this valuable synthetic building block.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Dimerisation of N-acetyl-L-tyrosine ethyl ester and Abeta peptides via formation of dityrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-O-ethyl-L-tyrosine for Bioactive Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic properties of bioactive peptides. Fmoc-O-ethyl-L-tyrosine, a derivative of the proteinogenic amino acid L-tyrosine, offers unique advantages in peptide synthesis and the development of novel therapeutics, particularly in the field of neuroscience. The ethylation of the phenolic hydroxyl group of tyrosine can modulate the hydrophobicity, metabolic stability, and receptor binding affinity of peptides, making it a valuable tool for medicinal chemists. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in solid-phase peptide synthesis (SPPS), and the potential biological implications of incorporating this modified amino acid into bioactive peptides.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the ethylation of the hydroxyl group of L-tyrosine, followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Experimental Protocol: Synthesis of O-ethyl-L-tyrosine

A common method for the synthesis of O-alkyl-L-tyrosine derivatives involves the nucleophilic substitution reaction between the phenoxide of a protected L-tyrosine and an alkyl halide.

Materials:

-

N-tert-butyloxycarbonyl-L-tyrosine methyl ester

-

Ethyl iodide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkylation: Dissolve N-tert-butyloxycarbonyl-L-tyrosine methyl ester in anhydrous DMF. Add sodium hydride portion-wise at 0°C under an inert atmosphere. After the evolution of hydrogen gas ceases, add ethyl iodide and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude N-Boc-O-ethyl-L-tyrosine methyl ester.

-

Hydrolysis: Dissolve the crude product in a mixture of methanol and aqueous NaOH solution. Stir the mixture at room temperature until the hydrolysis of the methyl ester is complete (monitored by TLC).

-

Deprotection and Purification: Acidify the reaction mixture with HCl to remove the Boc protecting group. Adjust the pH to the isoelectric point of O-ethyl-L-tyrosine to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield O-ethyl-L-tyrosine.

Experimental Protocol: Fmoc Protection of O-ethyl-L-tyrosine

The α-amino group of O-ethyl-L-tyrosine is protected with the Fmoc group to make it suitable for SPPS.

Materials:

-

O-ethyl-L-tyrosine

-

9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve O-ethyl-L-tyrosine in an aqueous solution of sodium carbonate.

-

Fmocylation: Add a solution of Fmoc-OSu in acetone dropwise to the reaction mixture at room temperature and stir for several hours.

-

Work-up and Precipitation: After the reaction is complete, remove the acetone under reduced pressure. Acidify the aqueous solution with HCl to a pH of 2-3 to precipitate the this compound.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane. A patent for a similar synthesis of an O-substituted L-tyrosine derivative reported a two-step yield of 85.8% with an HPLC purity of 99.1%.[1]

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is well-suited for Fmoc-based SPPS. The general workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.

Experimental Workflow for SPPS

Quantitative Data in SPPS

The efficiency of coupling and deprotection steps is crucial for the successful synthesis of the target peptide. While specific data for this compound is not extensively published, data from structurally similar amino acids can provide a reasonable estimation.

| Parameter | Reagent/Condition | Expected Efficiency/Yield | Notes |

| Coupling Efficiency | HBTU/HOBt/DIPEA | 98 - 99.5% | A commonly used and generally effective coupling reagent combination. |

| HATU/HOAt/DIPEA | > 99% | Often provides higher efficiency, especially for sterically hindered or difficult couplings. | |

| DIC/HOBt | 97 - 99% | A cost-effective option, though longer reaction times may be required. | |

| Deprotection Yield | 20% Piperidine in DMF | ~83 - 86% (peptide dependent) | The standard reagent for Fmoc removal. Yield can be sequence-dependent. |

| Purity | This compound starting material | ≥98% | High purity of the building block is essential for high-purity peptide synthesis.[2] |

| O-(2-[18F]fluoroethyl)-L-tyrosine (analog) | 97 - 100% | Radiochemical purity of a synthesized analog, indicating the potential for high purity of the non-radiolabeled compound.[3] | |

| O-ethyl-L-tyrosine derivative (from patent) | 99.1% (HPLC) | Purity of a synthesized O-ethyl-L-tyrosine derivative.[1] |

Data for coupling efficiency is based on the structurally similar Fmoc-L-Tyr(2-azidoethyl)-OH.

Experimental Protocol: SPPS Cycle for Incorporating this compound

This protocol outlines a manual SPPS cycle on a pre-loaded resin.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: Wash the peptide-resin with DMF and then with dichloromethane (DCM). Dry the resin under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Biological Activity of Peptides Containing O-ethyl-L-tyrosine

The incorporation of O-ethyl-L-tyrosine into peptides can significantly influence their biological activity. While specific data for O-ethylated peptides is limited, studies on related tyrosine modifications and tyrosine-containing peptides provide valuable insights.

Antioxidant and Neuroprotective Properties

Tyrosine-containing peptides have been shown to possess antioxidant properties.[4] The phenolic group of tyrosine can act as a hydrogen donor to scavenge free radicals. Ethylation of this group may modulate this activity. Furthermore, certain tyrosine-containing peptides have demonstrated the ability to cross the blood-brain barrier (BBB), a critical feature for neuroactive drugs.[4] For instance, the walnut-derived peptide EVSGPGYSPN showed significant BBB penetration and neuroprotective effects by reducing reactive oxygen species (ROS).[4]

| Peptide | Biological Activity Metric | Result | Reference |

| EVSGPGYSPN | ABTS Radical Scavenging Activity (at 1 mg/mL) | 39.64 ± 1.43% | [4] |

| Reduction of Reactive Oxygen Species (ROS) Levels | Reduced to 110.46 ± 15.16% | [4] | |

| Cumulative Concentration in Brain (at 10 h) | 1.25 ± 0.91 µg/g | [4] | |

| Plasma Half-life | > 12 h | [4] |

Modulation of Neuronal Signaling

L-tyrosine is a direct precursor to the catecholamine neurotransmitters dopamine and norepinephrine.[5][6] The synthesis of these neurotransmitters is dependent on the availability of tyrosine. It is plausible that peptides containing O-ethyl-L-tyrosine, after potential enzymatic cleavage in vivo, could serve as a source of a modified tyrosine analog, thereby influencing catecholaminergic pathways. Administration of L-tyrosine has been shown to reduce blood pressure and enhance brain norepinephrine release in spontaneously hypertensive rats.[7]

Receptor Binding Affinity

Signaling Pathways

Bioactive peptides often exert their effects by interacting with specific cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

Receptor Tyrosine Kinase (RTK) Signaling

Many growth factors and hormones mediate their cellular responses through RTKs. The binding of a peptide ligand to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, differentiation, and survival.

Conclusion

This compound is a valuable building block for the synthesis of bioactive peptides with potentially enhanced therapeutic properties. Its synthesis is achievable with good yields and high purity. Its incorporation into peptides via SPPS follows standard protocols, with expected high coupling efficiencies. While further research is needed to fully elucidate the specific biological activities of O-ethyl-L-tyrosine-containing peptides, the available data on related compounds suggest promising applications in modulating neuronal signaling and developing neuroprotective agents. The ability to fine-tune the physicochemical properties of peptides through such modifications underscores the importance of non-canonical amino acids in modern drug discovery. This guide provides a foundational framework for researchers to explore the potential of this compound in their peptide-based therapeutic development programs.

References

- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. Norepinephrine - Wikipedia [en.wikipedia.org]

- 7. Tyrosine administration reduces blood pressure and enhances brain norepinephrine release in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

A Technical Guide to Ether-Based Protecting Groups for the Tyrosine Side Chain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In peptide synthesis, the strategic protection of reactive amino acid side chains is fundamental to achieving high-yield, high-purity products. The phenolic hydroxyl group of tyrosine is particularly nucleophilic and requires protection to prevent side reactions such as O-acylation during peptide chain elongation.[1][2] While simple alkyl ethers like the "ethyl ether" are not employed as protecting groups due to the extreme stability of the ether linkage, which makes selective removal without peptide degradation challenging, two other ether-based protecting groups are cornerstones of modern peptide chemistry: the tert-butyl (tBu) ether and the benzyl (Bzl) ether .

This technical guide provides an in-depth comparison of these two critical protecting groups. It details their roles within the two dominant orthogonal strategies in solid-phase peptide synthesis (SPPS): the Fmoc/tBu and Boc/Bzl approaches. This document furnishes researchers and drug development professionals with the necessary data, protocols, and logical workflows to make informed decisions for their synthetic strategies.

The Role of Tyrosine Side-Chain Protection

The primary function of a protecting group on the tyrosine side chain is to render the hydroxyl group chemically inert during the iterative cycles of amide bond formation.[3] Failure to do so can lead to significant impurities and reduced yield.

-

Prevention of O-Acylation: The primary side reaction is the acylation of the hydroxyl group by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides.[2]

-

Prevention of Alkylation: During acidic deprotection steps, carbocation intermediates are generated. The electron-rich aromatic ring of an unprotected tyrosine is susceptible to electrophilic attack by these carbocations.[3]

The choice of an ether-based protecting group is dictated by the overall synthetic strategy, specifically the type of temporary protection used for the Nα-amino group.[4]

Comparative Analysis of tBu and Bzl Ether Protecting Groups

The tert-butyl (tBu) and benzyl (Bzl) ethers are the most prevalent choices for tyrosine side-chain protection, each integrated into a distinct, orthogonal synthetic methodology.[5] Orthogonality ensures that the side-chain protecting group remains intact while the Nα-protecting group is removed in each cycle.[4]

Quantitative Data Summary

The performance of each protecting group is intrinsically linked to its corresponding synthetic strategy (Fmoc/tBu or Boc/Bzl). The following tables summarize key quantitative parameters.

| Feature | Fmoc/tBu Strategy (using Tyr(tBu)) | Boc/Bzl Strategy (using Tyr(Bzl)) | References |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) | [4] |

| Side-Chain Protection | tBu (Acid-labile) | Bzl (Strong acid-labile) | [4][6] |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM | [4][7] |

| Final Cleavage Reagent | High-concentration TFA (e.g., 95%) | Anhydrous HF or TFMSA | [7][8] |

| Illustrative Crude Yield | ~75-85% | ~60-70% | [7] |

| Orthogonality | Fully Orthogonal | Quasi-Orthogonal (Graded Acid Lability) | [4][9] |

Table 1: Comparison of the Fmoc/tBu and Boc/Bzl synthetic strategies.

| Protecting Group | Derivative | Stability | Cleavage Conditions | Key Advantages | Potential Side Reactions | References |

| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Stable to base (piperidine). | Strong acid (e.g., TFA:TIS:H₂O 95:2.5:2.5). | Standard for Fmoc-SPPS; milder overall conditions; higher yields. | Alkylation of Trp, Met, Cys by released t-butyl cations during cleavage (requires scavengers). | [1][10][11] |

| Benzyl (Bzl) | Boc-Tyr(Bzl)-OH | Stable to moderate acid (TFA). | Very strong acid (Anhydrous HF) or hydrogenolysis. | Robust for Boc-SPPS; can be advantageous for aggregation-prone sequences. | Partial lability to repeated TFA exposure; ring alkylation (O- to C-benzyl migration) during HF cleavage. | [6][12][13] |

Table 2: Performance characteristics of tBu and Bzl protecting groups for tyrosine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the protected tyrosine derivatives and their use in SPPS.

Synthesis of Protected Tyrosine Derivatives